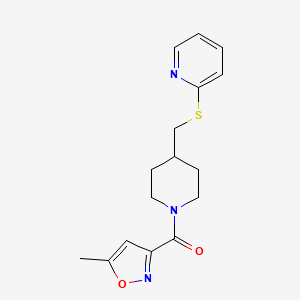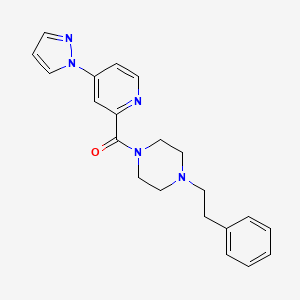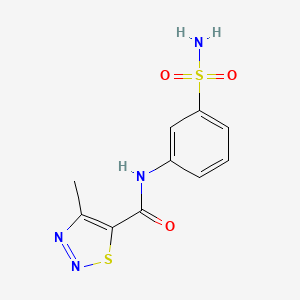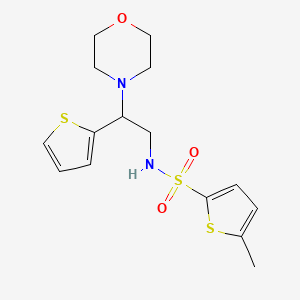![molecular formula C18H25ClFN3OS B2671233 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1215628-39-9](/img/structure/B2671233.png)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C18H25ClFN3OS and its molecular weight is 385.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
A study by Deady et al. (2005) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds similar to the one . These compounds were tested for their growth inhibitory properties against murine P388 leukemia and Lewis lung carcinoma, with some compounds demonstrating potent cytotoxicity with IC50 values <10 nM. A derivative showed curative effects in vivo against subcutaneous colon 38 tumors in mice at a dose of 1.8 mg/kg, indicating significant potential in cancer treatment research (Deady et al., 2005).
Antipsychotic Potential
Research by Wise et al. (1987) highlighted the synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including structures akin to the one of interest, for their antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, unlike clinically available antipsychotic agents, suggesting a unique mechanism of action that could lead to new therapeutic options for psychiatric disorders (Wise et al., 1987).
Antiallergy Activity
A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides was synthesized and evaluated for antiallergy activity by Walsh et al. (1990). The study identified compounds with activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model for detecting antiallergic activity, although no compounds were active in the guinea pig anaphylaxis (GPA) assay at 10 mg/kg. This research highlights the compound's potential in developing antiallergy medications (Walsh et al., 1990).
Antitumor and Antioxidant Activities
The synthesis and evaluation of new benzothiazole acylhydrazones for their anticancer and antioxidant activities have been reported, where derivatives related to the compound of interest were synthesized and tested against various cancer cell lines. This research emphasizes the role of benzothiazole derivatives in developing new anticancer agents with additional antioxidant properties, underscoring the broad applicability of such compounds in medicinal chemistry and cancer therapy (Osmaniye et al., 2018).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3OS.ClH/c1-21(2)11-12-22(17(23)13-7-4-3-5-8-13)18-20-16-14(19)9-6-10-15(16)24-18;/h6,9-10,13H,3-5,7-8,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZNTYICZNJGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2671153.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2671156.png)

![1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2671159.png)




![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]propan-1-one](/img/structure/B2671169.png)


